molecular formula C18H15ClN2O2S B2745514 Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034576-28-6

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2745514
CAS No.: 2034576-28-6
M. Wt: 358.84
InChI Key: DRKFNCWIEBSFMA-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Mechanism of Action

Target of Action

Similar compounds have been shown to have affinity towards 5-ht1a receptors , which play a crucial role in the serotonin system, influencing various physiological and psychological processes.

Mode of Action

It can be inferred that the compound might interact with its targets through electrostatic interactions

Biochemical Pathways

Given its potential interaction with 5-ht1a receptors , it might influence the serotonin system, which plays a key role in mood regulation, sleep, appetite, and other physiological processes.

Result of Action

Based on its potential interaction with 5-ht1a receptors , it might influence various physiological and psychological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of coupling reactions and electrophilic cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chloropyridine moiety.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1-benzothiophen-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-14-10-20-7-5-15(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-16(12)24-17/h1-5,7,9-10,13H,6,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKFNCWIEBSFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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